Fmoc-Gln(Trt)-OH

Catalog No.
S761886
CAS No.
132327-80-1
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gln(Trt)-OH

CAS Number

132327-80-1

Product Name

Fmoc-Gln(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1

InChI Key

WDGICUODAOGOMO-DHUJRADRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-Gln(Trt)-OH;132327-80-1;Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N|A-Fmoc-N|A-trityl-L-glutamine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoicacid;PubChem10017;KSC180C8T;47674_ALDRICH;SCHEMBL120503;FMOC-GLUTAMINE(TRT)-OH;N-Fmoc-N5-trityl-L-Glutamine;47674_FLUKA;CTK0I0189;MolPort-003-934-256;ACT07170;ZINC4544716;ANW-43307;CF-179;FC1237;MFCD00077056;AKOS015895396;AKOS015924207;RTR-004425;AK-46033;AB0012739

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-Gln(Trt)-OH, also known as Nalpha-Fmoc-Ndelta-trityl-L-glutamine, is a key building block used in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules.

Function in Peptide Synthesis

Fmoc-Gln(Trt)-OH serves two purposes in SPPS:

  • Amino Acid Incorporation: The Fmoc moiety acts as a temporary protecting group for the glutamine amino acid's alpha-amino group, allowing for the controlled attachment of other amino acids during peptide chain elongation [].
  • Trityl Protection: The trityl group safeguards the glutamine's side chain amine (delta-amino group), preventing unwanted reactions and ensuring the correct formation of the peptide sequence [].

Advantages of Fmoc-Gln(Trt)-OH

  • High Purity: Fmoc-Gln(Trt)-OH is available in highly purified forms, minimizing side reactions and leading to the production of cleaner peptides [].
  • Efficient Coupling: The molecule readily participates in standard coupling reactions used in SPPS, streamlining the peptide synthesis process [].
  • Trityl Group Cleavage: The trityl group can be selectively removed using strong acidic conditions (e.g., 95% trifluoroacetic acid) without affecting the tryptophan residue, another commonly used amino acid in peptides []. This chemoselective removal ensures the integrity of the final peptide product.

Applications

Fmoc-Gln(Trt)-OH is widely used in the research and development of various peptides, including:

  • Therapeutic Peptides: This includes the synthesis of peptide drugs for treating diseases like cancer, diabetes, and autoimmune disorders [].
  • Diagnostic Peptides: Fmoc-Gln(Trt)-OH is employed in the creation of peptide-based probes for disease detection and monitoring [].
  • Functional Peptides: Researchers utilize this building block to synthesize peptides with specific biological activities, such as those used in drug delivery or biomaterial development [].

Fmoc-Gln(Trt)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-trityl-L-glutamine, is a synthetic amino acid commonly used in peptide synthesis. It features a trityl protecting group on the side chain of the glutamine residue, which enhances its stability and solubility in various organic solvents. The compound has a molecular formula of C₃₉H₃₄N₂O₅ and a molecular weight of approximately 610.7 g/mol. This compound is particularly noted for its ability to yield purer peptides compared to other derivatives of glutamine due to its favorable solubility properties in standard peptide synthesis reagents like dimethylformamide and dichloromethane .

Typical of peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group can be removed under basic conditions, allowing for the coupling of amino acids. The trityl group is typically deprotected using 95% trifluoroacetic acid, which does not lead to alkylation of tryptophan residues, thereby preserving the integrity of the peptide chain during synthesis. This compound also helps prevent side reactions such as dehydration of the amide side chain during activation with carbodiimide reagents .

While specific biological activities of Fmoc-Gln(Trt)-OH have not been extensively documented, compounds in its class are generally recognized for their role in synthesizing bioactive peptides. These peptides can exhibit various biological functions, including enzyme inhibition, receptor binding, and modulation of cellular processes. The stability provided by the trityl group may enhance the biological activity of the resulting peptides by ensuring their structural integrity during interactions with biological targets .

The synthesis of Fmoc-Gln(Trt)-OH typically involves several steps:

  • Protection: The glutamine residue is protected with the Fmoc group at the amino terminus and the trityl group at the side chain.
  • Coupling: The protected amino acid is coupled with other amino acids using standard peptide coupling methods.
  • Deprotection: The Fmoc group is removed under basic conditions, followed by removal of the trityl group using trifluoroacetic acid.

This stepwise approach allows for the selective assembly of complex peptides while minimizing undesired reactions .

Fmoc-Gln(Trt)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, facilitating the production of complex peptides with high purity.
  • Research: It is utilized in biochemical research to study protein interactions and functions.
  • Pharmaceutical Development: Its derivatives are explored for therapeutic applications due to their potential biological activities .

Several compounds share structural similarities with Fmoc-Gln(Trt)-OH, each offering unique properties for specific applications in peptide synthesis:

Compound NameStructure FeaturesUnique Properties
Fmoc-Gln-OHLacks trityl protectionLess soluble than Fmoc-Gln(Trt)-OH
Fmoc-Ala-OHContains alanine instead of glutamineSimpler structure; often used as a model amino acid
Fmoc-Lys(Trt)-OHLysine with trityl protectionUseful for introducing positive charges in peptides
Fmoc-Ser-OHContains serine instead of glutamineOften used for phosphorylation studies

Fmoc-Gln(Trt)-OH stands out due to its enhanced solubility and stability, making it particularly advantageous in conditions where other derivatives may fail or yield lower purity products .

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

132327-80-1

Wikipedia

Nalpha-Fmoc-Ndelta-trityl-L-glutamine

Dates

Modify: 2023-08-15

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